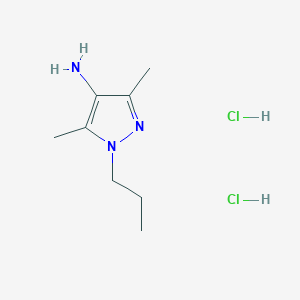

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride

Description

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative with a propyl group at the 1-position and methyl groups at the 3- and 5-positions, forming a dihydrochloride salt. According to the Enamine Ltd catalogue (), its molecular weight is 267.76, and it is listed under the identifier EN300-747090 with CAS number 1692462-62-6 . The correct molecular formula for this compound should be C₈H₁₇Cl₂N₃, derived from the free base (C₈H₁₅N₃) combined with two HCl molecules.

The dihydrochloride salt form likely enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry (e.g., trientine dihydrochloride, as noted in ) .

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-4-5-11-7(3)8(9)6(2)10-11;;/h4-5,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFSOVHZNCYURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride typically involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents like iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then further methylated and reacted with ammonia to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride serves as an important intermediate for synthesizing more complex heterocyclic compounds. It is particularly useful in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems, facilitating the development of novel chemical entities.

Biology and Medicine

This compound has garnered attention for its potential pharmacological applications:

-

Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

These results indicate significant potential for developing anticancer drugs targeting specific pathways in tumor cells.

Compound Cell Line IC50 Value (µM) 3,5-Dimethyl derivative MCF7 3.79 Pyrazole derivative A549 26 - Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially inhibiting cyclooxygenase enzymes and other mediators involved in inflammation.

- Antimicrobial Evaluation: Recent studies have shown that derivatives can inhibit biofilm formation in pathogenic bacteria, suggesting applications in treating infections associated with biofilm-forming strains.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and dyes due to its stability and reactivity. Its unique structural features allow it to serve as a valuable intermediate in producing various industrial chemicals.

Case Studies

Case Study 1: Anticancer Research

A research study focused on the anticancer properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against breast (MCF7) and lung (A549) cancer cell lines. The study highlighted the significance of structural modifications in enhancing cytotoxicity.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory properties of this compound, revealing that it effectively modulated key inflammatory pathways. The findings suggest that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to pyrazole derivatives from , which share a pyrazole core but differ in substituents and functional groups:

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s alkyl substituents (propyl, methyl) and dihydrochloride salt form likely increase hydrophilicity compared to the aryl- and carboxamide-substituted derivatives in . For instance, the carboxamide group in 3a–3c contributes to higher molecular weights (403–437 g/mol) and elevated melting points (123–183°C) due to hydrogen bonding .

Salt Form Advantages :

- Dihydrochloride salts, such as the target compound and trientine dihydrochloride (), improve solubility and bioavailability compared to free bases . This contrasts with neutral carboxamide derivatives (3a–3c), which may require organic solvents for dissolution.

Synthetic Pathways :

- The target compound’s synthesis likely involves alkylation of the pyrazole core followed by HCl treatment to form the salt. In contrast, derivatives like 3a–3c require coupling reagents (e.g., EDCI/HOBt) to form carboxamide bonds, a more complex procedure .

Limitations and Data Gaps:

- Melting points and solubility data for the target compound are absent in the evidence, limiting direct comparisons.

- The molecular formula discrepancy in highlights the need for verification from authoritative databases (e.g., PubChem, SciFinder).

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 202.2 g/mol. The synthesis typically involves the methylation of pyrazole derivatives using reagents like iodomethane or bromomethane, followed by reactions with ammonia to yield the final product.

Chemical Reactions

This compound can undergo various chemical transformations including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Pharmacological Potential

Research indicates that this compound exhibits significant potential in several therapeutic areas:

Anticancer Activity

Several studies have highlighted its efficacy against various cancer cell lines:

- Cytotoxicity Studies : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrazole have been reported with IC50 values indicating potent activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. Specific derivatives demonstrated IC50 values as low as for MCF7 and for A549 .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3,5-Dimethyl derivative | MCF7 | 3.79 |

| Pyrazole derivative | A549 | 26 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts through modulation of inflammatory pathways, which may involve inhibition of cyclooxygenase enzymes or other inflammatory mediators .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. Notably, it has been effective against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating strong activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, acting as a ligand that can bind to metal ions or enzymes. This interaction modulates the activity of these targets, influencing cellular pathways relevant to cancer progression and inflammation .

Study on Anticancer Efficacy

A notable study explored the anticancer efficacy of various pyrazole derivatives including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50 values ranging from to .

Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of pyrazole derivatives, where 3,5-Dimethyl derivatives were found to inhibit biofilm formation in pathogenic isolates effectively. This suggests potential applications in treating infections associated with biofilm-forming bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.